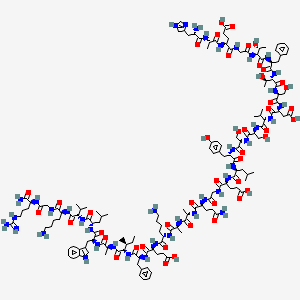
1,4-Dibenzyloxybenzol
Übersicht
Beschreibung
1,4-Dibenzyloxybenzene, also known as hydroquinone dibenzyl ether, is an organic compound with the molecular formula C20H18O2. It is a derivative of hydroquinone where both hydroxyl groups are replaced by benzyl groups. This compound is known for its applications in various fields, including chemistry and industry.
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzyloxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
Target of Action
1,4-Dibenzyloxybenzene is a chemical compound with the formula C20H18O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been studied in the context of continuous catalytic debenzylation reactions . In these reactions, 1,4-Dibenzyloxybenzene interacts with hydrogen (H2) and palladium (Pd) catalysts under high pressure CO2 and tetrahydrofuran (THF) conditions
Biochemical Pathways
The compound has been used in the study of continuous catalytic debenzylation reactions
Action Environment
It’s known that the compound has been studied under high pressure co2 and thf conditions , suggesting that these conditions may influence its action.
Biochemische Analyse
Biochemical Properties
1,4-Dibenzyloxybenzene plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo catalytic debenzylation, a reaction facilitated by specific catalysts such as cobalt oxide supported on mesoporous silica . This reaction is significant in organic synthesis, where 1,4-Dibenzyloxybenzene serves as a precursor for other chemical compounds. The interaction with catalysts and the subsequent reaction products highlight its importance in biochemical processes.
Cellular Effects
The effects of 1,4-Dibenzyloxybenzene on cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell function. For instance, the catalytic debenzylation process may influence cellular metabolism by altering the availability of reactants and products involved in metabolic pathways
Molecular Mechanism
At the molecular level, 1,4-Dibenzyloxybenzene exerts its effects through binding interactions with catalysts and enzymes. The catalytic debenzylation process involves the cleavage of benzyl groups from the compound, facilitated by cobalt oxide catalysts . This reaction mechanism is crucial for understanding how 1,4-Dibenzyloxybenzene participates in organic synthesis and other biochemical processes. The binding interactions and subsequent chemical transformations underscore its role in molecular mechanisms.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,4-Dibenzyloxybenzene in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, affecting its efficacy in biochemical reactions. Studies have shown that the catalytic debenzylation process can be influenced by factors such as temperature and pressure, which may impact the long-term stability of 1,4-Dibenzyloxybenzene . Understanding these temporal effects is essential for optimizing its use in laboratory experiments.
Metabolic Pathways
1,4-Dibenzyloxybenzene is involved in metabolic pathways that include catalytic reactions facilitated by specific enzymes and cofactors. The debenzylation process, for example, is a key metabolic reaction that transforms 1,4-Dibenzyloxybenzene into other chemical compounds . This reaction is significant for understanding the metabolic flux and the role of 1,4-Dibenzyloxybenzene in biochemical pathways. The involvement of specific enzymes and cofactors highlights its importance in metabolic processes.
Transport and Distribution
The transport and distribution of 1,4-Dibenzyloxybenzene within cells and tissues are critical for its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is essential for elucidating the localization and accumulation of 1,4-Dibenzyloxybenzene within cells. This knowledge can inform the design of experiments and the interpretation of results in biochemical research.
Subcellular Localization
The subcellular localization of 1,4-Dibenzyloxybenzene can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular distribution is important for elucidating its role in biochemical processes and for optimizing its use in laboratory experiments
Vorbereitungsmethoden
1,4-Dibenzyloxybenzene can be synthesized through the reaction of hydroquinone with benzyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The reaction is carried out at a temperature of around 50°C for approximately 16 hours under an inert atmosphere . Another method involves the use of benzyl bromide and hydroquinone in the presence of a base .
Analyse Chemischer Reaktionen
1,4-Dibenzyloxybenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction and various oxidizing agents for oxidation. The major products formed from these reactions include hydroquinone derivatives and quinones .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibenzyloxybenzene can be compared with other similar compounds such as:
4-Benzyloxyphenol: Similar in structure but with only one benzyl group.
1,4-Benzoquinone: An oxidized form of hydroquinone.
Hydroquinone: The parent compound with hydroxyl groups instead of benzyl groups.
The uniqueness of 1,4-Dibenzyloxybenzene lies in its dual benzyl groups, which provide distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
1,4-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULYMCXVSRUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211161 | |
| Record name | 1,4-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-91-0 | |
| Record name | Hydroquinone dibenzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibenzyloxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-91-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibenzyloxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dibenzyloxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R27VKV3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B1663860.png)


![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)


![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride](/img/structure/B1663872.png)


